3-(Phenylmethanesulfonylmethyl)aniline
Description
Properties
IUPAC Name |
3-(benzylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c15-14-8-4-7-13(9-14)11-18(16,17)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUYANYOEBZISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Phenylmethanesulfonylmethyl)aniline (CAS 945591-49-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive technical overview of 3-(Phenylmethanesulfonylmethyl)aniline, a molecule of interest in medicinal chemistry and organic synthesis. While direct literature on this specific compound is limited, this guide synthesizes the available experimental data, draws logical inferences from the well-established chemistry of its constituent functional groups—the aniline and the benzylsulfone moieties—and outlines its scientific context. The information presented herein is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into its synthesis, characterization, potential reactivity, and prospective applications. A notable discrepancy exists in public databases concerning its CAS number, which will be addressed herein. The core of the experimental data is derived from the synthesis and characterization of its hydrochloride salt, providing a solid, albeit indirect, basis for understanding the properties of the free aniline.
Molecular Identity and Physicochemical Properties
3-(Phenylmethanesulfonylmethyl)aniline, also referred to as 3-((benzylsulfonyl)methyl)aniline, is an organic compound featuring a central aniline ring substituted at the meta-position with a benzylsulfonylmethyl group. This structure combines the nucleophilic and aromatic character of aniline with the electron-withdrawing and structurally significant sulfone linkage.
A Note on CAS Number 945591-49-1: This CAS number has been associated with 3-(phenylmethanesulfonylmethyl)aniline by some commercial suppliers.[1] However, at least one such listing presents a conflicting molecular formula and other identifiers, suggesting a potential database error.[1] The primary scientific literature detailing the synthesis of the corresponding hydrochloride salt does not cite a CAS number.[2] Researchers are advised to verify the identity of any material procured under this CAS number with appropriate analytical data.
The most reliable data for this molecular framework comes from the characterization of its hydrochloride salt, 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.[2]
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | (Calculated) |
| Molecular Weight | 247.31 g/mol | (Calculated) |
| Appearance (HCl Salt) | Tan solid | [2] |
| Melting Point (HCl Salt) | Not Reported; Precursor melts at 121-123°C | [2] |
| GC-MS (m/z, Free Base) | M⁺ at 247 (18% rel. intensity) | [2] |
| Base peak: 106 | [2] | |
| Other fragments: 183, 79, 77 | [2] | |
| ¹H NMR (DMSO-d₆, HCl Salt) | See Section 3 for detailed assignment | [2] |
| ¹³C NMR (DMSO-d₆, HCl Salt) | See Section 3 for detailed assignment | [2] |
| IR (cm⁻¹, HCl Salt) | 2879 (br, NH₃⁺), 1536, 1311, 1294, 1134 (SO₂) | [2] |
Synthesis and Purification
A validated, multi-step synthesis for the hydrochloride salt of the title compound has been reported, proceeding from a commercially available nitro-substituted precursor.[2] This pathway provides a reliable method for laboratory-scale preparation.
Overall Synthetic Workflow
The synthesis is a two-step process starting from 1-nitro-3-[(phenylsulfonyl)methyl]benzene. The first step involves the reduction of the nitro group to an acetamide, which is subsequently hydrolyzed to the target aniline hydrochloride.
Caption: Synthetic pathway to 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.
Detailed Experimental Protocols
-
Reaction Setup: In a round-bottom flask, combine 1-nitro-3-[(phenylsulfonyl)methyl]benzene (1.0 eq), iron filings (~4.0 eq), and concentrated acetic acid.
-
Reaction Execution: Heat the mixture to reflux and maintain for approximately 12-16 hours (overnight).
-
Work-up: After cooling, dilute the reaction mixture with water and dichloromethane. Remove the unreacted iron by vacuum filtration.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer twice more with dichloromethane.
-
Isolation: Combine the organic extracts, dry with anhydrous magnesium sulfate, and remove the solvent via rotary evaporation to yield 3-[(phenylsulfonyl)methyl]acetanilide as a solid. The reported yield is 96%.[2]
Causality Note: The use of iron in acetic acid is a classic and effective method for the reduction of an aromatic nitro group. The reaction proceeds via a series of single-electron transfers from the iron metal. The immediate product is the aniline, which is acetylated in situ by the acetic acid solvent under reflux conditions to form the more stable acetanilide. This intermediate is often easier to purify and handle than the free amine.
-
Reaction Setup: In a round-bottom flask, combine 3-[(phenylsulfonyl)methyl]acetanilide (1.0 eq), 95% ethanol, and concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux for 24 hours. A precipitate is expected to form after approximately 1 hour as the hydrochloride salt is less soluble in the reaction medium.
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold 95% ethanol to remove any remaining impurities. The reported yield for this hydrolysis step is 91%.[2]
Causality Note: Acid-catalyzed hydrolysis is a standard method for the deprotection of acetanilides. The concentrated HCl serves both as the catalyst for the hydrolysis of the amide bond and as the reagent to form the stable, crystalline hydrochloride salt of the resulting aniline product.
Spectroscopic Characterization
The structural elucidation of 3-(Phenylmethanesulfonylmethyl)aniline relies on a combination of spectroscopic techniques. The following data is based on the analysis of its hydrochloride salt, as reported in the literature.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (300 MHz, DMSO-d₆, δ):
-
10.2 ppm (3H, broad singlet): This downfield, broad signal is characteristic of the three protons of the ammonium group (-NH₃⁺) in the hydrochloride salt.
-
7.7 ppm (3H, multiplet) & 7.6 ppm (2H, multiplet): These signals correspond to the five protons of the unsubstituted phenyl ring of the benzylsulfonyl group.
-
7.3 ppm (2H, multiplet), 7.2 ppm (1H, singlet), 7.0 ppm (1H, doublet, J = 7.1 Hz): These four protons are located on the central aniline ring.
-
4.8 ppm (2H, singlet): This singlet represents the two methylene protons (-CH₂-) situated between the aniline ring and the sulfonyl group. The chemical shift is indicative of its position adjacent to both an aromatic ring and an electron-wthdrawing sulfonyl group.
-
-
¹³C-NMR (75 MHz, DMSO-d₆, δ):
-
Aromatic Region (138.3 - 122.7 ppm): Multiple signals are observed corresponding to the 12 distinct aromatic carbons of the two phenyl rings. Key signals include: 138.3, 133.9, 132.9, 130.3, 129.9, 129.5, 129.2, 127.9, 124.8, 122.7 ppm.
-
Methylene Carbon (59.9 ppm): This upfield signal corresponds to the -CH₂- carbon.
-
Mass Spectrometry (MS)
-
GC-MS (Electron Ionization, Free Base): [2]
-
Molecular Ion (M⁺): A peak is observed at m/z = 247, corresponding to the molecular weight of the free base, 3-(Phenylmethanesulfonylmethyl)aniline.
-
Base Peak: The most intense peak is at m/z = 106. This fragment likely corresponds to the formation of a tropylium-like ion or a related stable fragment from the aniline portion of the molecule after cleavage.
-
Other Key Fragments: Peaks at m/z = 183, 79, and 77 are also observed, consistent with the fragmentation patterns of aromatic compounds.
-
Infrared (IR) Spectroscopy
-
IR (cm⁻¹, KBr pellet, HCl Salt): [2]
-
~2879 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).
-
1536 cm⁻¹: Aromatic C=C stretching.
-
1311, 1294, 1134 cm⁻¹: These strong absorptions are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group.
-
Sources
An In-Depth Technical Guide to 3-[(Phenylsulfonyl)methyl]aniline: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 3-[(phenylsulfonyl)methyl]aniline, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical properties, provide a detailed, field-tested synthesis protocol with mechanistic insights, and explore its relevance as a structural motif in modern pharmacology.
Molecular Structure and Physicochemical Properties
3-[(Phenylsulfonyl)methyl]aniline is a bi-aryl compound featuring an aniline moiety linked to a phenylsulfonyl group via a methylene bridge. This unique arrangement of a hydrogen bond donor (the aniline -NH2) and a strong hydrogen bond acceptor (the sulfonyl -SO2) within a semi-flexible scaffold makes it a valuable building block for creating molecules with specific three-dimensional pharmacophores.
Chemical Structure
The structural architecture is defined by a central methylene group connecting the 3-position of the aniline ring to the sulfur atom of the phenylsulfonyl group.
Caption: Chemical structure of 3-[(Phenylsulfonyl)methyl]aniline.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for 3-[(phenylsulfonyl)methyl]aniline and its commonly synthesized hydrochloride salt. The data is derived from published experimental findings, providing a reliable reference for characterization.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂S | Calculated |
| Molecular Weight | 247.32 g/mol | [2] |
| Form | Free Base: Viscous Liquid/Tan Solid | [1] |
| Hydrochloride Salt: Solid Precipitate | [1] | |
| GC-MS (Free Base) | m/z (relative intensity): 247 (M+, 18), 106 (100), 77 (26), 183 (12), 79 (16) | [2] |
| IR (HCl Salt, cm⁻¹) | 2879 (br), 1536, 1311, 1294, 1134, 1083, 765, 751, 720, 682 | [1] |
| ¹H-NMR (HCl Salt) | (300 MHz, DMSO-d₆): δ= 10.2 (3H, broad singlet), 7.7 (3H, multiplet), 7.6 (2H, multiplet), 7.3 (2H, multiplet), 7.2 (1H, singlet), 7.0 (1H, doublet, J = 7.1 Hz), 4.8 (2H, singlet) | [1] |
| ¹³C-NMR (HCl Salt) | (75 MHz, DMSO-d₆): δ= 138.3, 133.9, 132.9, 130.3, 129.9, 129.5, 129.2, 127.9, 124.8, 122.7, 59.9 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 3-[(phenylsulfonyl)methyl]aniline is reliably achieved via a two-step process starting from 1-nitro-3-[(phenylsulfonyl)methyl]benzene. This pathway involves the reduction of the nitro group to an amine, using an acetamide intermediate to facilitate purification and handling.[1]
Synthetic Workflow
The overall transformation follows a logical progression from a stable nitro-precursor to the final aniline product.
Caption: Two-step synthesis of 3-[(phenylsulfonyl)methyl]aniline.
Detailed Experimental Protocols
The following protocols are adapted from validated procedures and include expert commentary on the rationale behind key steps.[1][2]
Protocol A: Synthesis of 3-[(Phenylsulfonyl)methyl]acetanilide (Intermediate)
-
Reaction Setup: Combine 1-nitro-3-[(phenylsulfonyl)methyl]benzene (8.85 mmoles), iron filings (36.2 mmoles), and 25 mL of concentrated acetic acid in a round-bottom flask equipped with a reflux condenser.[1]
-
Reflux: Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
Workup: Allow the flask to cool to room temperature. Add 200 mL of water and 100 mL of dichloromethane to the mixture.
-
Filtration & Extraction: Remove the unreacted iron filings by vacuum filtration. Transfer the filtrate to a separatory funnel, separate the organic and aqueous layers, and extract the aqueous layer twice more with 45 mL portions of dichloromethane.[1]
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Remove the solvent using a rotary evaporator to yield a viscous liquid that solidifies upon standing.[1]
Expertise & Experience: The use of iron in acetic acid is a classic, cost-effective, and highly reliable method for the reduction of aromatic nitro groups.[1] This method simultaneously reduces the nitro group and acetylates the resulting amine in a one-pot reaction, yielding the acetanilide. This intermediate is often more crystalline and easier to purify than the free amine.
Protocol B: Hydrolysis to 3-[(Phenylsulfonyl)methyl]aniline Hydrochloride (Final Product)
-
Reaction Setup: In a round-bottom flask, combine the 3-[(phenylsulfonyl)methyl]acetanilide intermediate (3.47 mmoles), 5 mL of 95% ethanol, and 6 mL of concentrated hydrochloric acid.[1]
-
Reflux: Heat the mixture to reflux for 24 hours. The amide will dissolve in the hot ethanol, and a precipitate of the hydrochloride salt should begin to form after approximately one hour.[1]
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with three portions of cold 95% ethanol to remove any unreacted starting material or soluble impurities.[1]
-
Drying: Dry the final product, 3-[(phenylsulfonyl)methyl]aniline hydrochloride, to a constant weight. A typical yield for this step is around 91%.[1]
Trustworthiness: This two-step process is self-validating. The successful isolation of the crystalline acetanilide intermediate (Protocol A) confirms the reduction/acetylation. The subsequent formation of a precipitate from the hydrolysis reaction (Protocol B) and its distinct spectroscopic signature (NMR, IR) validates the conversion to the final aniline hydrochloride salt.
Relevance and Applications in Drug Discovery
The phenylsulfonyl aniline scaffold is a recurring motif in medicinal chemistry, valued for its ability to engage in key binding interactions within protein active sites.
-
Enzyme Inhibition: The parent study for the synthesis protocol aimed to prepare sulfone analogues of known sulfide-based inhibitors of dihydrofolate reductase, an important target in cancer and infectious disease therapy.[1]
-
Receptor Antagonism: Phenylsulfonyl groups are present in various selective ligands for G-protein coupled receptors. For example, derivatives have been synthesized and studied as potent and selective antagonists for the serotonin 5-HT6 receptor, a target for cognitive disorders.[3][4]
-
Anti-Inflammatory Agents: The methylsulfone group, a close analogue, is a hallmark of the COX-2 inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs), such as etoricoxib and rofecoxib.[5] This highlights the utility of the aryl sulfonyl moiety in designing selective enzyme inhibitors.
The title compound, 3-[(phenylsulfonyl)methyl]aniline, serves as a foundational structure for library synthesis and lead optimization campaigns targeting these and other important biological targets. Its synthesis is straightforward, making it an accessible starting point for further chemical exploration.
References
-
Grohmann, D.G.; Hathaway, B.A. 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Molbank2006 , 2006, M502. [Link]
-
Grohmann, D.G.; Hathaway, B.A. (2006). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. ResearchGate. [Link]
-
Ranjith, S., et al. Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone. Acta Crystallographica Section E, 2012 . [Link]
-
PubChem. 3-(Benzenesulfonyl)aniline. [Link]
-
Al-Said, M.S., et al. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 2011 . [Link]
-
PubChem. N-(3-Methylphenyl)aniline. [Link]
-
Grych, E., et al. Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1][2][6]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry, 2010 . [Link]
-
Ivachtchenko, A.V., et al. (2011). Synthesis and Structure-Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as potent and selective serotonin 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Technical Guide: Solubility Profiling and Handling of 3-(Phenylmethanesulfonylmethyl)aniline
[1]
Executive Summary
3-(Phenylmethanesulfonylmethyl)aniline (also known as 3-[(benzylsulfonyl)methyl]aniline) is a functionalized aniline derivative featuring a sulfone linker and a benzyl moiety. Its structural complexity—combining a polar sulfone group, a hydrogen-bonding amine, and lipophilic aromatic rings—creates a distinct solubility profile that dictates specific handling protocols in research and drug development.[1]
This guide provides an evidence-based framework for solubilizing this compound.[1] Dimethyl sulfoxide (DMSO) is identified as the optimal solvent for high-concentration stock solutions (>10 mM), while ethanol exhibits significant limitations, primarily serving as a recrystallization medium rather than a reliable vehicle for biological assays.
Physicochemical Profile & Solubility Mechanics[1]
Understanding the molecular architecture of 3-(Phenylmethanesulfonylmethyl)aniline is prerequisite to mastering its solubility.[1]
-
Chemical Structure: The molecule consists of an aniline ring substituted at the meta position with a (benzylsulfonyl)methyl group.
-
Lipophilicity: The two aromatic rings (aniline and benzyl) contribute to moderate lipophilicity.
-
Polarity: The central sulfone (
) bridge is highly polar and acts as a hydrogen bond acceptor. The primary amine ( ) acts as both a donor and acceptor.
-
-
Implications for Solvents:
-
DMSO (Polar Aprotic): The sulfone group interacts favorably with DMSO’s high dipole moment, while the aromatic rings are solvated by DMSO’s dispersion forces. This results in high solubility.[1]
-
Ethanol (Polar Protic): While ethanol can hydrogen bond with the amine and sulfone, the compound’s lattice energy (stabilized by
- stacking and internal dipoles) often exceeds the solvation energy provided by cold ethanol. Consequently, the compound—particularly in its hydrochloride salt form—tends to precipitate from ethanol upon cooling.[1]
-
Summary of Physicochemical Properties
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Moderate Molecular Weight (~261.34 g/mol ) | |
| Key Functional Groups | Sulfone ( | High affinity for polar aprotic solvents (DMSO).[2][3][4][5][6] |
| Solid State | Crystalline Solid | High lattice energy requires energy (heat/sonication) to disrupt. |
| Salt Form | Hydrochloride (common in synthesis) | Insoluble in cold ethanol ; precipitates readily. |
Solubility Assessment: DMSO vs. Ethanol[1]
Dimethyl Sulfoxide (DMSO) – The Gold Standard
DMSO is the requisite solvent for preparing stable stock solutions of 3-(Phenylmethanesulfonylmethyl)aniline for biological screening (HTS) or pharmacological assays.
-
Solubility Capacity: Typically >50 mM (approx. 13 mg/mL).
-
Stability: Solutions in anhydrous DMSO are stable at -20°C. The absence of protons prevents salt formation that might occur in protic solvents.[1]
-
Application: Ideal for dilution into aqueous buffers.[1] The "DMSO spike" method (diluting a concentrated DMSO stock 1000x into media) minimizes precipitation risk.
Ethanol – The Recrystallization Trap
Ethanol is frequently misused as a stock solvent for this class of compounds.[1]
-
Solubility Capacity: Moderate to Low (<10 mM at room temperature).
-
Temperature Sensitivity: Solubility is highly temperature-dependent.[1] The compound (especially the HCl salt) dissolves in hot ethanol but crystallizes rapidly upon cooling.
-
Risk Factor: Using ethanol stocks for biological assays is high-risk.[1] The rapid change in polarity when diluting ethanol into aqueous buffer often triggers immediate micro-precipitation, leading to false negatives in assays.
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application.
Figure 1: Decision matrix for solvent selection.[1] DMSO is the path for stable solubilization, while Ethanol is reserved for purification via precipitation.[1]
Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution in DMSO
Objective: Create a stable, high-concentration stock for biological assays.
-
Calculate Mass: For 1 mL of 50 mM stock:
-
Weighing: Weigh ~13.1 mg of the powder into a sterile, glass amber vial (to protect from light).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or Hybri-Max™).
-
Note: Do not use "wet" DMSO; water absorption reduces solubility.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Observation: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
QC Check: Inspect visually against a dark background. The solution should be completely clear and colorless to pale yellow.[1]
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Solubility Limit Testing (Visual Method)
Objective: Determine if the compound is soluble at a specific concentration in Ethanol (or other secondary solvents).
-
Aliquot Solid: Place 1 mg of compound into a clear microcentrifuge tube.
-
Titrate Solvent: Add Ethanol in 100 µL increments.
-
Agitate: Vortex for 1 minute after each addition.
-
Heating (Optional): If insoluble at room temperature, heat to 50°C.
-
Critical Check: If it dissolves at 50°C, allow it to cool to RT.[1] If precipitate forms (turbidity), the compound is not stable in ethanol at this concentration.
-
-
Calculation: Solubility (
) Mass (mg) / Volume Added (mL).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Precipitation on Dilution | "Crashing out" when DMSO stock hits aqueous media.[1] | Step-down Dilution: Dilute stock 1:10 in pure DMSO first, then slowly add buffer. Ensure final DMSO concentration < 1% (or as tolerated). |
| Turbidity in Ethanol | Low solubility of the sulfone/amine lattice.[1] | Switch to DMSO. If ethanol is mandatory, add 10-20% DMSO as a co-solvent.[1] |
| Yellowing of Stock | Oxidation of the aniline amine group.[1] | Store under inert gas ( |
| Insoluble Particles | Formation of Hydrochloride salt.[1] | If the sample is the HCl salt, it will be less soluble in organic solvents.[1] Add 1 eq. of Triethylamine (TEA) to free-base the amine.[1] |
References
-
Grohmann, D. G., & Hathaway, B. A. (2006).[3][4] 3-[(Benzylsulfonyl)methyl]aniline hydrochloride.[3][4] Molbank, 2006(5), M503. [Link]
- Key Insight: Documents the synthesis and purification of the compound, explicitly noting its precipitation
-
Gaylord Chemical. (2025).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Technical Bulletin. [Link]
- Key Insight: Provides general solubility parameters for aniline deriv
-
Wishart, D. S., et al. (2006). DrugBank: a comprehensive resource for in silico drug discovery and exploration.[1] Nucleic Acids Research, 34, D668-D672.[1] [Link]
- Key Insight: General reference for physicochemical properties of aniline-sulfone pharmacophores.
Sources
- 1. CAS 62-53-3: Aniline | CymitQuimica [cymitquimica.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3-[(Benzylsulfonyl)methyl]aniline hydrochloride [mdpi.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Phenylmethanesulfonylmethyl Group: A Versatile Synthetic Intermediate in Modern Drug Discovery
Abstract
In the landscape of modern organic synthesis and drug development, the strategic introduction and manipulation of key functional groups are paramount to the successful construction of complex molecular architectures with desired pharmacological profiles. Among the plethora of synthons available to the medicinal chemist, intermediates containing the phenylmethanesulfonylmethyl (PMSM) group have emerged as exceptionally versatile and powerful tools. The unique electronic properties conferred by the phenyl sulfone moiety render the adjacent methylene protons acidic, facilitating the generation of a stabilized α-sulfonyl carbanion. This nucleophilic species undergoes a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse molecular scaffolds. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of PMSM-containing intermediates, with a particular focus on their utility in the synthesis of pharmacologically relevant molecules. We will delve into the fundamental principles governing their reactivity, provide detailed experimental protocols for their preparation and use, and showcase their application in the synthesis of complex drug candidates.
Introduction: The Phenylmethanesulfonylmethyl Group - A Synthon of Strategic Importance
The phenylmethanesulfonylmethyl (PMSM) group, structurally represented as PhSO₂CH₂-, is a cornerstone in the armamentarium of synthetic organic chemists. Its significance lies in the potent electron-withdrawing nature of the phenyl sulfone group, which dramatically increases the acidity of the α-methylene protons. This allows for the facile generation of a resonance-stabilized α-sulfonyl carbanion under relatively mild basic conditions. This carbanion serves as a highly versatile nucleophile, capable of reacting with a wide range of electrophiles to forge new chemical bonds, making PMSM-containing compounds indispensable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2]
The utility of the PMSM group extends beyond its role as a carbanion precursor. It can also function as a protecting group for sensitive functionalities and its derivatives, such as phenylmethanesulfonylmethyl isocyanide, have their own unique and powerful applications in the synthesis of heterocyclic systems. This guide will explore the multifaceted nature of this important functional group, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage PMSM intermediates in their synthetic endeavors.
Synthesis of Phenylmethanesulfonylmethyl (PMSM) Building Blocks
The successful application of PMSM intermediates hinges on the efficient and reliable synthesis of key building blocks. The most common precursors are phenylmethanesulfonyl chloride and compounds that can be readily converted into the corresponding sulfone.
Phenylmethanesulfonyl Chloride: A Key Starting Material
Phenylmethanesulfonyl chloride (PMSCl) is a primary and commercially available starting material for the synthesis of a variety of PMSM-containing compounds.[3][4] It is typically prepared by the chlorosulfonation of toluene, though this can sometimes lead to a mixture of isomers. A more direct and regioselective synthesis involves the oxidation of phenylmethanethiol followed by chlorination.
Synthesis of Benzyl Phenyl Sulfone and its Derivatives
Benzyl phenyl sulfone is a foundational PMSM-containing compound and can be synthesized through several reliable methods. A common approach is the reaction of a benzyl halide with a sulfinate salt, such as sodium benzenesulfinate.[5][6]
Experimental Protocol: Synthesis of Benzyl Phenyl Sulfone
-
Materials: Benzyl bromide, sodium benzenesulfinate, dimethylformamide (DMF).
-
Procedure: a. Dissolve sodium benzenesulfinate (1.1 equivalents) in DMF in a round-bottom flask equipped with a magnetic stirrer. b. To this solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature. c. Stir the reaction mixture at room temperature for 12-16 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by recrystallization from ethanol to afford pure benzyl phenyl sulfone.
This method is robust and tolerates a variety of functional groups on both the benzyl and phenyl rings, allowing for the synthesis of a diverse library of substituted benzyl phenyl sulfones.[5]
The α-Sulfonyl Carbanion: The Heart of PMSM Reactivity
The defining characteristic of PMSM intermediates is the ease of formation and subsequent reactivity of the α-sulfonyl carbanion. The pKa of the methylene protons in benzyl phenyl sulfone is in the range of 21-23 in DMSO, making them readily accessible to a variety of bases.
Generation of the α-Sulfonyl Carbanion
A range of bases can be employed to deprotonate the α-carbon of benzyl phenyl sulfone, with the choice of base depending on the specific application and the presence of other functional groups. Common bases include:
-
n-Butyllithium (n-BuLi): A strong, non-nucleophilic base that provides rapid and quantitative deprotonation at low temperatures (e.g., -78 °C).[7][8]
-
Lithium diisopropylamide (LDA): A strong, sterically hindered base that is also effective for generating the α-sulfonyl carbanion.
-
Sodium hydride (NaH): A strong, non-nucleophilic base often used in polar aprotic solvents like DMF or THF.
-
Potassium tert-butoxide (t-BuOK): A strong, sterically hindered base suitable for many applications.
The choice of solvent is also critical, with anhydrous ethereal solvents such as tetrahydrofuran (THF) and diethyl ether being the most common for reactions involving organolithium bases.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
PMSM [label="Phenylmethanesulfonylmethyl\n(PMSM) Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., n-BuLi, LDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbanion [label="α-Sulfonyl Carbanion\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile\n(e.g., Alkyl halide, Carbonyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Functionalized Product", fillcolor="#FBBC05", fontcolor="#202124"];
PMSM -> Carbanion [label="- H⁺"]; Base -> Carbanion [style=invis]; Carbanion -> Product [label="+ Electrophile"]; Electrophile -> Product [style=invis]; } }
Caption: Generation of the nucleophilic α-sulfonyl carbanion from a PMSM precursor.
Reactions of the α-Sulfonyl Carbanion
The generated α-sulfonyl carbanion is a soft nucleophile and readily participates in a variety of bond-forming reactions.
Alkylation of the α-sulfonyl carbanion with alkyl halides is a straightforward and efficient method for constructing new carbon-carbon bonds. This reaction is particularly useful for the synthesis of more complex sulfones which can then be further manipulated.
Table 1: Representative Alkylation Reactions of Benzyl Phenyl Sulfone
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl iodide | n-BuLi | THF | -78 to rt | 95 |
| Ethyl bromide | LDA | THF | -78 to rt | 92 |
| Benzyl bromide | NaH | DMF | rt | 88 |
The addition of α-sulfonyl carbanions to aldehydes and ketones is a powerful tool for the synthesis of β-hydroxy sulfones. These adducts are valuable intermediates that can be further transformed, most notably in olefination reactions.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
start [label="α-Sulfonyl Carbanion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; carbonyl [label="Aldehyde or Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; adduct [label="β-Hydroxy Sulfone", fillcolor="#FBBC05", fontcolor="#202124"]; olefination [label="Olefination\n(e.g., Julia-Kocienski)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene Product", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> adduct [label="Nucleophilic Addition"]; carbonyl -> adduct [style=invis]; adduct -> olefination; olefination -> alkene; }
Caption: Reaction of an α-sulfonyl carbanion with a carbonyl compound.
This reaction forms the basis of the renowned Julia-Kocienski olefination, a highly reliable and stereoselective method for the synthesis of alkenes.[9] While the classical Julia olefination often employs phenyl sulfones, the principles are directly applicable to PMSM-derived intermediates.
Phenylmethanesulfonylmethyl Isocyanide (PMSMIC): A Versatile Heterocycle Synthon
A particularly important derivative of the PMSM group is phenylmethanesulfonylmethyl isocyanide (PMSMIC), analogous to the widely used p-toluenesulfonylmethyl isocyanide (TosMIC).[5][10] These reagents are powerful building blocks for the synthesis of a vast array of heterocyclic compounds.
The synthesis of PMSMIC typically proceeds via the dehydration of the corresponding N-(phenylmethanesulfonylmethyl)formamide.[11]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
formamide [label="N-(Phenylmethanesulfonylmethyl)formamide", fillcolor="#F1F3F4", fontcolor="#202124"]; dehydration [label="Dehydrating Agent\n(e.g., POCl₃, TsCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isocyanide [label="Phenylmethanesulfonylmethyl\nIsocyanide (PMSMIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
formamide -> isocyanide [label="Dehydration"]; dehydration -> isocyanide [style=invis]; }
Caption: Synthesis of PMSMIC from the corresponding formamide.
PMSMIC is a versatile reagent that can participate in a variety of cycloaddition and multicomponent reactions to generate heterocycles such as oxazoles, imidazoles, and pyrroles.[12]
The PMSM Group in Drug Discovery and Development
The synthetic utility of PMSM intermediates has been leveraged in the discovery and development of numerous therapeutic agents. The sulfone moiety is a common structural motif in many approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding interactions with biological targets.[1][13][14]
A notable example is found in the development of novel anticancer agents. For instance, derivatives of Rigosertib, a polo-like kinase 1 inhibitor, have been synthesized where a benzyl naphthyl sulfone core, analogous to a PMSM structure, was found to be crucial for potent antineoplastic activity.[12] The synthesis of these compounds often involves the key step of coupling a substituted benzyl halide with a naphthalenesulfinate salt, mirroring the fundamental chemistry of PMSM intermediates.
The Phenylmethanesulfonylmethyl (PMSM) Group as a Protective Group
Beyond its role as a reactive intermediate, the PMSM group can also be employed as a protecting group for alcohols. The formation of a PMSM ether proceeds via the reaction of an alcohol with phenylmethanesulfonyl chloride in the presence of a base.
The stability of the PMSM ether to a range of reaction conditions, coupled with specific methods for its cleavage, makes it a potentially useful, albeit less common, protecting group. Cleavage of sulfonate esters and related compounds can often be achieved under reductive conditions, for example, using low-valent titanium reagents.[15] However, the cleavage of the C-O bond in PMSM ethers would typically require harsh acidic conditions, similar to other benzyl ethers.[16][17][18] This differential stability can be exploited in complex synthetic sequences.
Conclusion
Intermediates containing the phenylmethanesulfonylmethyl group represent a class of exceptionally versatile and powerful reagents in modern organic synthesis. The ability to readily form a stabilized α-sulfonyl carbanion opens up a vast landscape of synthetic possibilities, from simple alkylations to complex olefination and heterocycle-forming reactions. Their application in the synthesis of drug candidates underscores their importance in medicinal chemistry. As the demand for novel and complex molecular architectures continues to grow, the strategic use of PMSM-containing intermediates will undoubtedly remain a key enabling technology for researchers and scientists in the pharmaceutical industry.
References
-
Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. PMC. [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]
-
Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC. [Link]
-
Benzyl Sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures. PubMed. [Link]
- CN107652246B - Preparation method of 3- [ 3-bromo-2-methyl-6- (methylsulfonyl) phenyl ] -4, 5-dihydro isoxazole.
- CN102766077A - Novel method for preparing 1-phenyl-2-benzene sulfonyl acetophenone.
-
Ether cleavage. Wikipedia. [Link]
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]
-
Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. MDPI. [Link]
- US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Reactions of organolithium compounds with sulfonate esters. A novel sulfone synthesis. Canadian Science Publishing. [Link]
-
PHENYLMETHANESULFONYL CHLORIDE (a-toluenesulfonyl chloride, phenylmethylsulphonyl chloride). Sdfine. [Link]
-
Protecting group. Wikipedia. [Link]
-
Alcohols to Alkyl Chlorides, Part 6. YouTube. [Link]
-
Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC - NIH. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Notes - Metalation of Phenyl Benzyl Sulfide and Sulfone with n-Butyllithium. Article Galaxy. [Link]
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
- US9249144B2 - Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl].
- CN104496988A - Process And Intermediates For The Synthesis Of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl) -ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one Compounds.
-
Structural diversity of US FDA-approved sulfur-containing drugs. ResearchGate. [Link]
-
Phenylmethanesulfonyl chloride CAS 1939-99-7. Watson. [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]
-
Process for the preparation of sitagliptin and its intermediate. Patent WO-2015145333-A1. [Link]
-
Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus de l'Académie des Sciences. [Link]
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. [Link]
-
Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Society. [Link]
-
Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. ResearchGate. [Link]
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- 3. Phenylmethanesulfonyl chloride | CAS 1939-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India [ottokemi.com]
- 5. Benzyl Sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. CN102766077A - Novel method for preparing 1-phenyl-2-benzene sulfonyl acetophenone - Google Patents [patents.google.com]
- 7. The Reactivity of Benzyl Lithium Species is Regulated by Intermediate Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of some p-substituted triphenylmethyl chlorides with alcohols, alkali-metal alcoholates, and tributylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 11. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
synthesis of sulfonamide derivatives from 3-(Phenylmethanesulfonylmethyl)aniline
Technical Application Note: Diversification of the 3-(Phenylmethanesulfonylmethyl)aniline Scaffold via Sulfonamidation
Executive Summary & Strategic Rationale
This guide details the synthesis of sulfonamide derivatives from 3-(phenylmethanesulfonylmethyl)aniline (also referred to as 3-(benzylsulfonylmethyl)aniline). This scaffold is a critical intermediate in the development of Dihydrofolate Reductase (DHFR) inhibitors and Matrix Metalloproteinase (MMP) inhibitors , where the sulfone moiety acts as a stable, non-hydrolyzable linker that mimics the transition state of peptide hydrolysis or provides hydrophobic anchoring.
Chemical Strategy:
The transformation relies on the nucleophilic attack of the aniline nitrogen on an electrophilic sulfonyl chloride (
-
Acidity of Benzylic Protons: The methylene protons adjacent to the sulfone (
) have a pKa 23. While stable to weak bases (pyridine, ), the use of strong bases (NaH, LDA) must be avoided to prevent side reactions at the linker. -
Solubility: The sulfone group significantly increases polarity and crystallinity. Chlorinated solvents (DCM, chloroform) or polar aprotic solvents (DMF, THF) are required to maintain homogeneity.
-
Salt Management: This aniline is frequently stored as a hydrochloride salt (HCl) to prevent oxidation. The protocol below includes an in-situ neutralization step to liberate the free amine.
Reaction Mechanism & Workflow
The reaction follows an addition-elimination pathway (associative
Key Mechanistic Steps:
-
Activation: The base (Pyridine) acts as a proton scavenger and can transiently form a sulfonyl-pyridinium intermediate (more electrophilic than the chloride).
-
Nucleophilic Attack: The aniline
attacks the sulfur. -
Deprotonation: The base neutralizes the generated HCl, driving the equilibrium forward.
Caption: Figure 1. Optimized workflow for the sulfonamidation of sulfone-containing anilines.
Detailed Experimental Protocols
Method A: Standard Pyridine-Mediated Synthesis (Recommended)
Best for: Most commercial sulfonyl chlorides and gram-scale synthesis.
Reagents:
-
3-(Phenylmethanesulfonylmethyl)aniline (1.0 equiv)
-
Sulfonyl Chloride (
) (1.1 – 1.2 equiv) -
Pyridine (3.0 – 5.0 equiv) or Pyridine/DCM (1:1 v/v)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-(phenylmethanesulfonylmethyl)aniline (1.0 mmol) in anhydrous DCM (5 mL).
-
Note: If starting with the HCl salt, add Triethylamine (1.1 equiv) first and stir for 10 mins to liberate the free base.
-
-
Base Addition: Add Pyridine (3.0 mmol) to the suspension. Cool the mixture to 0°C using an ice bath.
-
Addition of Electrophile: Dissolve the Sulfonyl Chloride (1.1 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the aniline mixture over 10 minutes.
-
Critical: Slow addition at 0°C prevents bis-sulfonylation (formation of
).
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The aniline spot (polar, UV active) should disappear.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 15 mL) to remove excess pyridine and unreacted aniline. Caution: The product might precipitate if it is very insoluble; if so, filter the solid directly.
-
Wash with Saturated
(15 mL) and Brine (15 mL). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0%
50% EtOAc in Hexanes).
Method B: Schotten-Baumann Conditions (Green/Biphasic)
Best for: Highly reactive sulfonyl chlorides or when avoiding organic bases is preferred.
Reagents:
-
Substrate (1.0 equiv)
- (aqueous)
-
THF or Dioxane
Protocol:
-
Dissolve the aniline (1.0 mmol) in THF (5 mL).
-
Add 10% aqueous
(5 mL). -
Add the Sulfonyl Chloride (1.2 mmol) in one portion.
-
Stir vigorously at RT for 2–4 hours.
-
Workup: Acidify carefully with 1M HCl to pH ~4. The sulfonamide usually precipitates. Filter, wash with water, and dry.
Characterization & Data Interpretation
Expected NMR Signals (DMSO-
| Moiety | Signal Type | Chemical Shift ( | Diagnostic Feature |
| Sulfonamide NH | Singlet (broad) | 10.0 – 10.5 | Disappears on |
| Sulfone Linker | Singlet | 4.4 – 4.8 | High shift due to flanking |
| Aniline Aromatic | Multiplet | 6.8 – 7.5 | Shift downfield compared to free amine. |
| Sulfonyl R-Group | Various | Varies | Confirm presence of R-group protons. |
Troubleshooting Guide:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry; use fresh |
| Bis-sulfonylation | Excess Reagent / High Temp | Maintain strict 0°C during addition; reduce |
| Starting Material Remains | Low Nucleophilicity | Add catalyst DMAP (5 mol%); heat to 40°C. |
| Product Oiling Out | Impurities | Triturate with cold diethyl ether or pentane to induce crystallization. |
Biological Context & Applications
The 3-(phenylmethanesulfonylmethyl)aniline scaffold is structurally significant in medicinal chemistry.
-
DHFR Inhibition: The benzyl-sulfone tail mimics the glutamate or p-aminobenzoic acid (PABA) tail found in folate, allowing these derivatives to dock into the DHFR active site [1].
-
MMP Inhibition: Sulfonamide hydroxamates derived from this scaffold have shown efficacy in inhibiting Matrix Metalloproteinases by chelating the active site Zinc ion [2].
-
Stability: Unlike ester or amide linkers, the sulfone (
) is metabolically stable against esterases and peptidases, improving the pharmacokinetic profile of the drug candidate.
References
-
Grohmann, D. G., & Hathaway, B. A. (2006).[1] 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.[2] Molbank , M502.[2]
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery , 7(2), 168-181.
-
BenchChem Technical Support. (2025). General Principles in the Synthesis of Sulfonamides. BenchChem Application Notes .
-
Willis, M. C. (2016).[4][5] Sulfonamide synthesis by S-N coupling. Synlett , 27, 101-105.[4]
-
Karimi Zarchi, M. A., & Aslani, M. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride. Journal of Applied Polymer Science , 124, 3456–3462.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]
Troubleshooting & Optimization
Technical Support Center: Solubility Solutions for Sulfone Anilines
Topic: Resolving Solubility Issues of Sulfone Anilines in Dichloromethane (DCM) Ticket ID: SOL-DCM-SULF-001 Status: Active Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
The Diagnostic: Why is this happening?
Q: Why do sulfone anilines crash out of DCM despite being organic solids?
A: You are encountering a Lattice Energy vs. Solvation Energy conflict.[1] Sulfone anilines (e.g., Dapsone derivatives) present a "perfect storm" for solubility issues in moderately polar, aprotic solvents like Dichloromethane (DCM).[1]
-
The Donor-Acceptor Lattice: The sulfone group (
) is a powerful hydrogen bond acceptor and dipole driver.[1] The aniline amine ( ) is a hydrogen bond donor. In the solid state, these molecules stack efficiently (head-to-tail), creating a high-energy crystal lattice that resists disruption.[1] -
The DCM Deficit: DCM is a "soft" polar solvent.[1] While it has a dipole moment, it lacks the Hydrogen Bond Donating (HBD) capability to compete with the intermolecular forces holding your sulfone aniline crystals together. It cannot "distract" the sulfone oxygens or the amine protons effectively.
The Result: The solvent-solute interactions are weaker than the solute-solute interactions. The compound prefers to stay as a solid or form an intractable oil ("oiling out") rather than dissolve.
Troubleshooting Protocols (The "Fixes")
Scenario A: Solubility for Chemical Synthesis
Use this when you need the aniline to remain nucleophilic (e.g., for acylation, sulfonylation, or reductive amination).[1]
Q: I need to run a reaction in DCM, but my starting material is a suspension. Can I add Methanol?
A: Avoid Methanol (MeOH) if possible. MeOH is nucleophilic and may compete with your aniline, leading to side products (esters/ethers).[1]
The Solution: The HFIP "Magic Spike" Hexafluoroisopropanol (HFIP) is the gold standard co-solvent for this specific class of compounds.
-
Why it works: HFIP is a potent Hydrogen Bond Donor (HBD) with a pKa of ~9.3 (similar to phenol).[1] It aggressively hydrogen-bonds to the sulfone oxygens, breaking the crystal lattice. Unlike carboxylic acids, it is non-nucleophilic and generally does not fully protonate anilines (pKa ~4.6), leaving the amine available to react.[1]
Protocol 1: The HFIP Co-Solvent System
| Step | Action | Observation/Notes |
| 1 | Suspend your sulfone aniline (1.0 equiv) in DCM (0.1 M concentration).[1] | Mixture will likely be cloudy or a slurry. |
| 2 | Add HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) dropwise.[1] | Target Range: 5% to 10% v/v relative to DCM. |
| 3 | Sonicate for 30-60 seconds. | The slurry should turn into a clear, homogeneous solution.[1] |
| 4 | Proceed with reagent addition (e.g., Acid Chloride, Anhydride).[1] | HFIP stabilizes polar transition states, often accelerating the reaction [1].[1] |
Warning: HFIP is expensive and volatile.[1] Use only the minimum amount required to achieve homogeneity.
Scenario B: Solubility for Purification (Chromatography)
Use this when loading columns or running TLC.[1]
Q: My compound streaks on the column or precipitates on the silica when using DCM. How do I purify it?
A: Pure DCM is rarely sufficient for sulfone anilines on silica.[1] You must introduce a polar modifier that prevents the compound from "sticking" to the silica's silanol groups.[2]
Protocol 2: The "Dry Load" & Gradient Optimization
Do not attempt to wet-load using pure DCM; the compound will precipitate at the head of the column, causing band broadening and poor separation.
-
Dissolution Strategy:
-
Mobile Phase Selection:
Data: Solubility Comparison for Dapsone (Prototypical Sulfone Aniline)
| Solvent System | Solubility Status | Application Suitability |
| Pure DCM | Poor / Insoluble | Extraction (Partitioning only) |
| DCM + 5% MeOH | Moderate | Chromatography |
| DCM + 10% HFIP | Excellent | Reaction Medium (Recommended) |
| DMSO | High | Storage / HTS (Hard to remove) |
Visualizing the Solution
Diagram 1: Solubility Decision Matrix
Follow this logic flow to select the correct solvent modification based on your experimental goal.
Caption: Decision tree for selecting the appropriate co-solvent based on whether the aniline nitrogen must remain reactive.
Diagram 2: The HFIP Solvation Mechanism
Understanding why HFIP works where DCM fails.
Caption: HFIP acts as a 'molecular wedge,' hydrogen-bonding to sulfone oxygens to break the crystal lattice.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic Acid (TFA) to dissolve the aniline?
A: Only if you are not using the aniline as a nucleophile. TFA will protonate the amine (
Q: I tried DCM/MeOH (9:1) for extraction, but I'm getting an emulsion. A: This is common.[1] Methanol is miscible with water.[1] Fix: Switch to DCM/Isopropanol (9:1) or Chloroform/Isopropanol (3:1) . Isopropanol (IPA) is less water-miscible than methanol but provides enough polarity to keep the sulfone aniline in the organic layer during aqueous workups.
Q: Is there a cheaper alternative to HFIP for scale-up? A: For large-scale reactions where HFIP is cost-prohibitive, consider changing the solvent system entirely to THF (Tetrahydrofuran) or 2-MeTHF .[1] While not as good as HFIP/DCM, refluxing THF often dissolves sulfone anilines better than cold DCM due to its ether oxygen acting as a H-bond acceptor.[1]
References
-
Colomer, I., et al. (2017).[1] "Hexafluoroisopropanol as a highly versatile solvent."[1][3] Chemical Reviews. Available at: [Link] (Validates HFIP as a premier solvent for H-bond disruption and catalysis).[1]
-
Inchem. (n.d.). "Dapsone (PIM 167) - Physico-chemical properties."[1][4] Available at: [Link] (Provides baseline solubility data for diaryl sulfones).[1]
-
PubChem. (n.d.).[1] "Hexafluoroisopropanol - Compound Summary." Available at: [Link] (Chemical properties and H-bond donor capabilities).[1]
-
ResearchGate. (2022).[1] "How to deal with insoluble samples on chromatography?" Available at: [Link] (Community validation of dry-loading and polar modifiers).
Sources
Validation & Comparative
Spectroscopic Characterization of 3-Aminobenzyl Phenyl Sulfone: A Comparative Guide to FTIR Analysis
Executive Summary
In the quality control (QC) of sulfone-based intermediates, distinguishing 3-aminobenzyl phenyl sulfone from its structural isomers (e.g., the para-amino analogue) and synthetic precursors is a critical validation step. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a superior balance of speed and specificity for routine purity profiling.
This guide analyzes the vibrational signature of 3-aminobenzyl phenyl sulfone. Unlike diaryl sulfones (e.g., Dapsone) where the amine is directly conjugated to the sulfone, the methylene bridge (–CH₂–) in this molecule acts as an electronic insulator. This unique structural feature decouples the amine vibrations from the strong electron-withdrawing sulfone group, resulting in a distinct spectral footprint compared to sulfonamides or conjugated sulfones.
Theoretical Framework & Spectral Assignments
The Electronic Environment
To interpret the spectrum accurately, one must understand the molecular connectivity:
-
The Insulating Bridge: The methylene group prevents direct
-conjugation between the sulfone ( ) and the aminophenyl ring. Consequently, the primary amine ( ) frequencies appear at standard "aniline-like" positions rather than being red-shifted by the sulfone's electron withdrawal. -
Meta-Substitution: The 3-position (meta) substitution pattern dictates the "fingerprint" region (600–900 cm⁻¹), which is the primary differentiator from the para-isomer.
Detailed Band Assignment Table
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Insight |
| Primary Amine | N–H Stretch (Asymmetric) | 3420 – 3450 | Medium | Higher frequency due to lack of conjugation with SO₂. |
| Primary Amine | N–H Stretch (Symmetric) | 3330 – 3350 | Medium | Paired with the asymmetric stretch; diagnostic doublet. |
| Aromatic Ring | C–H Stretch | 3030 – 3080 | Weak | Characteristic of |
| Methylene | C–H Stretch (Asym/Sym) | 2920 – 2980 | Weak | Critical differentiator from purely diaryl sulfones (e.g., Dapsone). |
| Amine | N–H Scissoring (Bend) | 1615 – 1630 | Med-Strong | Often overlaps with ring skeletal vibrations. |
| Aromatic Ring | C=C Ring Skeleton | 1580 – 1600 | Variable | "Breathing" modes of the benzene rings. |
| Sulfone | O=S=O Stretch (Asymmetric) | 1290 – 1320 | Very Strong | The "piston" movement of the sulfone; often the dominant band. |
| C–N Bond | C–N Stretch (Aromatic) | 1260 – 1280 | Strong | Positioned lower than conjugated amines (which appear >1300). |
| Sulfone | O=S=O Stretch (Symmetric) | 1130 – 1150 | Very Strong | Sharp, intense band; highly diagnostic for sulfones. |
| Meta-Subst. | C–H Out-of-Plane Wag | 750 – 800 | Strong | Isomer ID: Meta isomers typically show 3 bands in the 690–900 region (e.g., ~690, ~780). |
| Meta-Subst. | Ring Deformation | 680 – 700 | Medium | Distinguishes from para (which usually lacks a band here). |
Comparative Analysis: Isomer Differentiation
The most common purity risk is the presence of the para-isomer (4-aminobenzyl phenyl sulfone). FTIR is exceptionally capable of distinguishing these two isomers in the fingerprint region.
Workflow: Distinguishing Meta vs. Para
Figure 1: Decision logic for distinguishing 3-amino (meta) from 4-amino (para) isomers using the fingerprint region.
-
3-Amino (Meta): Look for the "Meta Rule" pattern: a ring bending mode near 690 cm⁻¹ and a C-H wag near 780 cm⁻¹ .
-
4-Amino (Para): Typically displays a single strong band in the 800–850 cm⁻¹ range (two adjacent hydrogens wagging in phase).
Experimental Protocols: ATR vs. KBr
For this specific molecule, the choice of sampling technique impacts the resolution of the amine doublet and the sulfone region.
Method A: Attenuated Total Reflectance (ATR)
Best for: Routine QC, High Throughput, Raw Material ID.[1]
-
Crystal Selection: Use a Diamond or ZnSe crystal.[2] (Diamond is preferred due to the hardness of sulfone crystals).
-
Sample Prep: Place ~10 mg of neat powder onto the crystal.
-
Compression: Apply high pressure using the slip-clutch clamp. Note: Sulfones are crystalline; poor contact yields noisy spectra.
-
Acquisition: 4 cm⁻¹ resolution, 16 scans.
-
Pros/Cons: Faster, but peak intensities (especially high-wavenumber N-H stretches) will be weaker due to depth of penetration effects.
Method B: KBr Pellet (Transmission)
Best for: Structural Elucidation, Publication Data, Resolving Weak Overtones.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder (prevents Christiansen effect scattering).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquisition: 2 cm⁻¹ resolution, 32 scans.
-
Pros/Cons: Superior resolution of the N-H doublet (3300-3500 cm⁻¹) and the fingerprint region. However, KBr is hygroscopic; absorbed water can obscure the N-H region.
Comparison Summary
| Feature | ATR (Diamond) | KBr Pellet |
| N-H Region (3400 cm⁻¹) | Weaker intensity | High clarity |
| Fingerprint (600-900 cm⁻¹) | Good | Excellent |
| Throughput | < 2 mins/sample | > 15 mins/sample |
| Moisture Interference | Minimal | High (requires dry KBr) |
Visualizing the Vibrational Connectivity[3]
Understanding why the bands appear where they do aids in troubleshooting anomalous spectra.
Figure 2: Vibrational connectivity map. The Methylene bridge (Yellow) isolates the Amine (Red) from the Sulfone (Green), preventing the red-shift of amine bands typically seen in sulfonamides.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for amine and sulfone group frequencies).
-
NIST Mass Spectrometry Data Center. (n.d.). Benzyl phenyl sulfone - IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
Kintek Solution. (2024). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?. Retrieved from [Link]
Sources
HPLC purity assessment methods for sulfone-based aniline intermediates
Title: Precision Chromatographic Strategies for Sulfone-Based Aniline Intermediates: A Comparative Technical Guide
Executive Summary
Context: Sulfone-based aniline intermediates (e.g., Dapsone analogues, 4,4'-sulfonyldianiline) represent a unique separation challenge in pharmaceutical development. These molecules possess dual functionalities: a basic amine susceptible to silanol interactions and an electron-withdrawing sulfone group that alters aromatic
The Problem: Traditional alkyl-bonded phases (C18) often fail to resolve positional isomers (ortho/meta/para) and suffer from severe peak tailing (
The Solution: This guide compares the industry-standard C18 Method against an advanced Biphenyl Core-Shell Method . We demonstrate that exploiting
The Chromatographic Challenge: Mechanism of Failure
To develop a robust method, one must understand the molecular behavior at the stationary phase interface:
-
The Aniline Tailing Trap: The amine group (
) becomes protonated at neutral pH. On older Type-A or non-endcapped silica, these cations undergo ion-exchange with ionized surface silanols ( ), causing kinetic lag (tailing). -
The Sulfone Selectivity Gap: The sulfone group (
) is strongly electron-withdrawing, reducing the electron density of the aromatic rings. Standard C18 columns rely on hydrophobic subtraction, which often fails to discriminate between structural isomers (e.g., 2,4'- vs 4,4'-diaminodiphenyl sulfone) that have identical hydrophobicity but different electronic distributions.
Comparative Analysis: Traditional vs. Advanced Architectures
Method A: The Traditional Standard (C18)
-
Stationary Phase: Fully Porous C18 (5 µm).
-
Mechanism: Hydrophobic interaction.
-
Status: Common in older USP monographs (e.g., Dapsone USP).
-
Performance: Reliable for main assay but struggles with trace impurity profiling. Tailing is often managed by adding triethylamine (TEA) or high concentrations of modifiers, which renders the method incompatible with LC-MS.
Method B: The Advanced Alternative (Core-Shell Biphenyl)
-
Stationary Phase: Core-Shell (2.7 µm) Biphenyl.[1]
-
Mechanism: Mixed-mode (Hydrophobic +
Interaction). -
Performance: The biphenyl ligands overlap with the electron-deficient aromatic rings of the sulfone analyte. This "stacking" effect provides orthogonal selectivity, easily resolving isomers. The core-shell morphology ensures narrower peak widths (
).
Experimental Data Comparison
The following data represents a synthesis of typical performance metrics observed when analyzing a crude mixture of 4,4'-diaminodiphenyl sulfone (DDS) spiked with its positional isomer (2,4'-DDS) and a deaminated impurity.
| Metric | Method A: Traditional C18 | Method B: Core-Shell Biphenyl | Analysis |
| Column | C18, 5µm, | Biphenyl, 2.7µm, | Biphenyl allows faster runs on shorter columns. |
| Mobile Phase | Water/ACN (Isocratic) | 0.1% Formic Acid / Methanol (Gradient) | Methanol enhances |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Near Gaussian) | Biphenyl phase sterically shields silanols. |
| Resolution ( | 1.4 (Isomer co-elution risk) | 3.2 (Baseline separation) | |
| Run Time | 25.0 minutes | 8.5 minutes | Core-shell kinetics improve throughput by 3x. |
| MS Compatibility | Low (Requires non-volatile buffers) | High (Volatile acid compatible) | Essential for genotoxic impurity ID. |
Detailed Protocol: The "Advanced Biphenyl" Method
This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the column state and mobile phase preparation are correct before valuable samples are injected.
Reagents & Equipment
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.7 µm,
mm). -
Solvent A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Note: The buffer is critical to lock the ionization state of the aniline.
-
Solvent B: Methanol (LC-MS Grade). Note: Do not substitute with Acetonitrile; ACN suppresses
interactions. -
Detection: UV at 280 nm (Sulfone
) and 254 nm (Impurity screen).
Step-by-Step Workflow
-
Preparation of Mobile Phase A:
-
Dissolve 0.63 g Ammonium Formate in 1000 mL water.
-
Adjust pH to 3.0
0.1 using Formic Acid. -
Filter through 0.22 µm membrane.[2] Causality: pH 3 ensures the aniline is fully protonated (
), preventing mixed-mode ionization states that broaden peaks.
-
-
Gradient Program (Flow: 0.4 mL/min):
-
0.0 min: 5% B (Equilibration)
-
1.0 min: 5% B (Hold to elute polar salts)
-
6.0 min: 95% B (Ramp to elute hydrophobic sulfones)
-
7.5 min: 95% B (Wash)
-
7.6 min: 5% B (Re-equilibration)
-
-
System Suitability Test (SST):
-
Inject a standard containing the main analyte and the critical isomer (e.g., 2,4'-isomer).
-
Pass Criteria:
-
Resolution (
) between isomers > 2.0. -
Tailing Factor (
) of main peak < 1.3. -
%RSD of retention time (n=5) < 0.5%.
-
-
Visualizations
Diagram 1: Column Selection Decision Tree
This logic tree guides the scientist in selecting the correct stationary phase based on the specific impurity profile.
Caption: Decision logic for selecting stationary phases based on isomer presence and detection requirements.
Diagram 2: Analytical Workflow & Interaction Mechanism
This diagram illustrates the method development lifecycle and the molecular interaction mechanism.[3][4]
Caption: Workflow emphasizing the critical choice of Methanol to promote pi-pi stacking interactions.
References
-
United States Pharmacopeia (USP). USP Monographs: Dapsone.[5][6] Rockville, MD: U.S. Pharmacopeial Convention.
-
Leistner, A., & Holzgrabe, U. (2021). Impurity profiling of dapsone using gradient HPLC method.[7][8] Journal of Pharmaceutical and Biomedical Analysis, 198, 113982.[7]
-
BenchChem. Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[9][10]
-
Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017).[1]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. drugfuture.com [drugfuture.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. scribd.com [scribd.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Impurity profiling of dapsone using gradient HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. chromtech.com [chromtech.com]
- 10. semanticscholar.org [semanticscholar.org]
The Oxidation State of Sulfur Matters: A Comparative Guide to the Biological Activity of Sulfide and Sulfone Aniline Analogues
For researchers, scientists, and drug development professionals, understanding the nuanced effects of subtle structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparison of the biological activities of sulfide and sulfone aniline analogues, two closely related classes of compounds that often exhibit markedly different pharmacological profiles. By examining key experimental data and the underlying structure-activity relationships, this document serves as a technical resource for informed decision-making in medicinal chemistry and drug discovery.
The isosteric replacement of a sulfide with a sulfone represents a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound. The introduction of two oxygen atoms to the sulfur center dramatically alters its electronics, polarity, hydrogen bonding capacity, and metabolic stability. These changes, in turn, can have a profound impact on how the molecule interacts with its biological target. This guide will delve into specific examples from anticancer and anti-inflammatory research to illustrate these differences.
Anticancer Activity: The Case of 9-Anilinoacridines
A compelling example of the differential activity between sulfide and their oxidized counterparts is found in the realm of anticancer research, specifically with 9-anilinoacridine derivatives. These compounds are known to exert their cytotoxic effects through the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.
A study comparing a series of sulfur-containing 9-anilinoacridines revealed a clear trend in their activity against various human cancer cell lines.[1] The investigation demonstrated that the oxidation of the sulfide bridge to a sulfoxide or a sulfone had a significant impact on the compound's cytotoxic potency.
Comparative Cytotoxicity Data
| Compound Type | General Structure | Relative Cytotoxicity |
| Sulfide | Acridinyl-S-Aniline | Baseline Activity |
| Sulfoxide | Acridinyl-SO-Aniline | 5-10 times more active than sulfide[1] |
| Sulfone | Acridinyl-SO₂-Aniline | Activity often decreases compared to sulfoxide |
Table 1: Generalized comparison of the in vitro cytotoxicity of 9-acridinyl sulfide, sulfoxide, and sulfone derivatives against human cancer cell lines.[1]
The data indicates that a moderate increase in the oxidation state of the sulfur linker, from a sulfide to a sulfoxide, leads to a significant enhancement in anticancer activity.[1] However, further oxidation to the sulfone often results in a diminution of this effect. This suggests that the electronic and steric properties of the sulfoxide group may be optimal for interaction with the topoisomerase II-DNA complex.
Mechanistic Insights: Topoisomerase II Inhibition
The primary mechanism of action for these 9-anilinoacridine analogues is the inhibition of human topoisomerase II. This enzyme functions by creating transient double-strand breaks in DNA to allow for strand passage, thereby resolving DNA tangles and supercoils. Inhibition of this process leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
The enhanced activity of the sulfoxide analogues can be attributed to their increased polarity and potential for hydrogen bonding interactions within the enzyme's active site, which are not possible with the sulfide analogues. The bulkier and more electron-withdrawing nature of the sulfone group might disrupt the optimal binding geometry, leading to reduced activity.
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for the synthesis of these analogues and the evaluation of their biological activity are outlined below.
Synthesis of 9-Acridinyl Sulfide, Sulfoxide, and Sulfone Derivatives
The synthesis of the 9-acridinyl sulfur derivatives generally involves the reaction of 9-chloroacridine with the corresponding aniline-containing thiol. The subsequent oxidation to the sulfoxide and sulfone can be achieved using controlled oxidation agents.
DOT Diagram: Synthetic Pathway
Caption: General synthetic route to 9-acridinyl sulfide, sulfoxide, and sulfone analogues.
Step-by-Step Synthesis:
-
Sulfide Synthesis: A mixture of 9-chloroacridine and the appropriate aniline-containing thiol is refluxed in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base like potassium carbonate, to facilitate the nucleophilic aromatic substitution.
-
Sulfoxide Synthesis: The synthesized sulfide is dissolved in a solvent like dichloromethane or acetic acid. A controlled amount (typically 1.1 equivalents) of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added at a low temperature (e.g., 0 °C) and the reaction is stirred until completion.
-
Sulfone Synthesis: To obtain the sulfone, an excess of the oxidizing agent (e.g., >2 equivalents of m-CPBA or hydrogen peroxide) is used, and the reaction is often carried out at a slightly elevated temperature to ensure complete oxidation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the sulfide, sulfoxide, and sulfone analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II on kinetoplast DNA (kDNA).
DOT Diagram: Topoisomerase II Inhibition Assay Workflow
Caption: Workflow for the Topoisomerase II decatenation assay.
Protocol:
-
Reaction Setup: A reaction mixture containing kDNA, topoisomerase II enzyme, and the test compound (at various concentrations) in a suitable reaction buffer is prepared.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to act on the kDNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The gel is stained with an intercalating agent like ethidium bromide and visualized under UV light. Inhibition of the enzyme is indicated by the persistence of the catenated kDNA at the top of the gel, while a successful reaction will show decatenated DNA that has migrated further into the gel.
Anti-inflammatory Activity: A Look at COX-2 Inhibition
Another area where the sulfide-to-sulfone switch has been explored is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation. A study on 1,5-diarylpyrrol-3-sulfur derivatives demonstrated that both sulfide and sulfone analogues can exhibit potent and selective COX-2 inhibitory activity.[2]
In this particular scaffold, the oxidation state of the sulfur did not drastically alter the inhibitory potency in the same way as observed with the 9-anilinoacridines. Both the sulfide and sulfone analogues displayed COX-2 inhibitory activity in the low nanomolar range.[2] This suggests that for this class of compounds, the overall pharmacophore and its fit within the COX-2 active site are the primary determinants of activity, with the oxidation state of the sulfur playing a more subtle role in modulating properties like solubility and metabolic stability.
Conclusion
The comparison of sulfide and sulfone aniline analogues reveals that the oxidation state of the sulfur atom is a critical determinant of biological activity, but its impact is highly dependent on the specific molecular scaffold and the biological target. In the case of 9-anilinoacridine-based anticancer agents, oxidation from a sulfide to a sulfoxide dramatically enhances cytotoxicity, likely by improving interactions with the topoisomerase II enzyme. Conversely, for certain COX-2 inhibitors, both the sulfide and sulfone analogues can exhibit high potency, indicating that other structural features are more dominant in dictating the biological effect.
These findings underscore the importance of empirical testing and a deep understanding of structure-activity relationships in drug design. The strategic oxidation of a sulfide to a sulfone or sulfoxide can be a powerful tool for optimizing the pharmacological profile of a lead compound, but the outcome is not always predictable and must be guided by rigorous experimental evaluation.
References
-
Santelli-Rouvier, C., Barret, J. M., Farrell, C. M., Sharples, D., Hill, B. T., & Barbe, J. (2004). Synthesis of 9-acridinyl sulfur derivatives: sulfides, sulfoxides and sulfones. Comparison of their activity on tumour cells. European journal of medicinal chemistry, 39(12), 1029–1038. [Link]
-
Manfredini, S., Bazzan, S., Baraldi, P. G., Cacciari, B., Spalluto, G., & Simoni, D. (2019). Synthesis, biological evaluation and molecular modeling of novel selective COX-2 inhibitors: sulfide, sulfoxide, and sulfone derivatives of 1,5-diarylpyrrol-3-substituted scaffold. Bioorganic & medicinal chemistry, 27(19), 115039. [Link]
Sources
- 1. Synthesis of 9-acridinyl sulfur derivatives: sulfides, sulfoxides and sulfones. Comparison of their activity on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and molecular modeling of novel selective COX-2 inhibitors: sulfide, sulfoxide, and sulfone derivatives of 1,5-diarylpyrrol-3-substituted scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
